molecular formula C12H16N2O2S2 B3788307 3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one

3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one

Cat. No.: B3788307
M. Wt: 284.4 g/mol
InChI Key: AYUMOEUYXFEJGB-VIFPVBQESA-N
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Description

3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a hydroxy group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one typically involves multi-step processes. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often involve the use of solvents such as butanol and bases like sodium methoxide (MeONa) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is crucial for cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-8-6-18-11-10(8)13-7-14(12(11)16)9(5-15)3-4-17-2/h6-7,9,15H,3-5H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUMOEUYXFEJGB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN(C2=O)C(CCSC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1N=CN(C2=O)[C@@H](CCSC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one
Reactant of Route 3
3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one
Reactant of Route 5
3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one
Reactant of Route 6
3-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-one

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